molecular formula C22H22N6O3 B2629558 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1260986-05-7

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Katalognummer: B2629558
CAS-Nummer: 1260986-05-7
Molekulargewicht: 418.457
InChI-Schlüssel: VWAYZARILWOTKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with the pyridine ring. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired heterocyclic structures.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst choice, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted compounds.

Wissenschaftliche Forschungsanwendungen

The compound features multiple heterocycles, including oxadiazole and triazole rings, which are known for their diverse biological activities. The presence of a piperidine moiety further enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. The structural modifications in 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have shown promising results against various cancer cell lines.

Case Study: Inhibition of HDAC Enzymes

A study demonstrated that derivatives of oxadiazole could inhibit histone deacetylase (HDAC) enzymes effectively. The compound was tested against HDAC-1 and exhibited an IC50 value comparable to established inhibitors like SAHA (suberoylanilide hydroxamic acid), indicating its potential as an anticancer agent .

Neuropharmacology

The modulation of metabotropic glutamate receptors (mGluRs) is another area where this compound shows promise. Targeting mGluRs has been explored for treating neurological disorders such as schizophrenia and anxiety.

Case Study: mGluR Modulators

Research has highlighted that derivatives similar to This compound can act as allosteric modulators for mGluRs. These compounds may offer a more selective therapeutic approach compared to traditional antipsychotics .

Antimicrobial Properties

The unique chemical structure of this compound also lends itself to antimicrobial applications. Studies have indicated that oxadiazole derivatives can possess significant antibacterial and antifungal activity.

Data Overview

A comparative analysis of several oxadiazole derivatives indicated that those with a piperidine substituent exhibited enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Wirkmechanismus

The mechanism of action of 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • 8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Uniqueness

The uniqueness of 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

The compound 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS No. 1239776-62-5) is a novel chemical entity with potential therapeutic applications. Its unique structure combines features from oxadiazole and triazole moieties, which are known for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C15H11N5O2C_{15}H_{11}N_{5}O_{2}, with a molecular weight of 293.29 g/mol. The structural composition allows for various interactions with biological targets, potentially leading to significant pharmacological effects.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity
Research indicates that derivatives containing oxadiazole units exhibit promising anticancer properties. For example, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U937 (monocytic leukemia). These compounds often induce apoptosis in a dose-dependent manner, suggesting that the triazole and oxadiazole moieties contribute significantly to their anticancer effects .

Antimicrobial Properties
The compound's structural elements may also confer antibacterial and antifungal activities. In vitro studies have shown that related oxadiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in similar structures has been linked to enhanced bioactivity against pathogens like Staphylococcus aureus and Escherichia coli .

Mechanism of Action
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary molecular docking studies suggest strong interactions between the compound and specific enzymes or receptors involved in cancer proliferation and microbial resistance. For instance, the presence of the piperidine moiety may enhance binding affinity to certain biological targets .

Case Studies

  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects of oxadiazole derivatives, one compound exhibited an IC50 value lower than that of doxorubicin against MCF-7 cells, indicating superior efficacy in inducing cell death through apoptosis mechanisms .
  • Antimicrobial Testing : Another study demonstrated that derivatives similar to the target compound showed minimum inhibitory concentration (MIC) values as low as 75 µg/mL against Bacillus subtilis, suggesting potential as a lead compound for developing new antibiotics .

Data Tables

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-7< 15 μM
AnticancerA5490.12–2.78 μM
AntimicrobialBacillus subtilis75 µg/mL
AntimicrobialEscherichia coli< 125 µg/mL

Eigenschaften

IUPAC Name

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-piperidin-1-ylethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-15-7-9-16(10-8-15)19-23-21(31-25-19)17-6-5-13-27-20(17)24-28(22(27)30)14-18(29)26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAYZARILWOTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.